4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde
Description
Properties
IUPAC Name |
4-bromo-2-(2-methylpropyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,5-6H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUERVKVHKNLVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde typically involves the bromination of 1-isobutyl-1H-pyrazole-5-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include 4-azido-1-isobutyl-1H-pyrazole-5-carbaldehyde, 4-thio-1-isobutyl-1H-pyrazole-5-carbaldehyde, and 4-alkoxy-1-isobutyl-1H-pyrazole-5-carbaldehyde.
Oxidation Reactions: The major product is 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid.
Reduction Reactions: The major product is 4-bromo-1-isobutyl-1H-pyrazole-5-methanol.
Coupling Reactions: The major products are various substituted pyrazoles with new carbon-carbon bonds.
Scientific Research Applications
Chemistry
4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde serves as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various chemical transformations, making it useful in developing new compounds with desired properties.
Biology
The compound has garnered attention for its potential in developing bioactive compounds , including pharmaceuticals. Its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity due to the presence of the aldehyde group which can form covalent bonds with nucleophilic residues in proteins.
Medicine
Research into this compound has indicated its potential as a therapeutic agent. Studies have shown that it exhibits notable anticancer activity , displaying significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
These findings suggest that this compound may share properties with other pyrazole derivatives known for their anticancer activity.
Case Studies and Research Findings
Numerous studies have investigated the biological activities and mechanisms of action of pyrazole derivatives similar to this compound:
- Anticancer Activity: Research has demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: A study reported that certain pyrazole derivatives exhibit anti-inflammatory activities comparable to standard drugs like diclofenac sodium, indicating potential for treating inflammatory conditions .
- Antimicrobial Properties: Some derivatives have shown promising results against bacterial strains, suggesting their application in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde is not well-documented. as a pyrazole derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and aldehyde group may play crucial roles in its binding affinity and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The reactivity and physicochemical properties of pyrazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position Effects: Bromine at the 4-position (as in the target compound) enhances electrophilic aromatic substitution reactivity compared to 5-bromo analogs (e.g., 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde) .
Functional Group Influence :
- Aldehyde-containing derivatives (e.g., the target compound) are more reactive toward nucleophiles (e.g., amines, hydrazines) than ester or carboxylic acid analogs, making them versatile intermediates in organic synthesis .
- Carboxylic acid and ester derivatives exhibit lower volatility and higher thermal stability due to hydrogen bonding or dipole interactions .
Physicochemical Properties
- Molecular Weight : The target compound (231.09 g/mol) is heavier than methyl-substituted analogs (e.g., 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde, 189.01 g/mol) due to the isobutyl group .
- Polarity : The aldehyde group increases polarity compared to ester or methyl-substituted pyrazoles, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO) .
Biological Activity
4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings.
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09 g/mol
CAS Number: 1784836-38-9
The compound features a pyrazole ring with an isobutyl group and a bromine atom, which contribute to its reactivity and biological activity. The aldehyde functional group allows for further chemical modifications, enhancing its potential as a pharmaceutical lead compound.
The precise mechanism of action for this compound is not extensively documented. However, as a pyrazole derivative, it is hypothesized to interact with various biological targets, including enzymes and receptors. The bromine atom may facilitate nucleophilic substitution reactions, while the aldehyde group can participate in various chemical transformations that enhance biological interactions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, derivatives of pyrazoles have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to the anticancer efficacy of similar compounds:
These studies indicate that pyrazole derivatives can exhibit potent anticancer activity, suggesting that this compound may share similar properties.
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. Certain compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example:
| Compound Name | COX Inhibition IC50 (µM) | Reference |
|---|---|---|
| Pyrazole derivative X | COX-2: 0.01 | |
| Pyrazole derivative Y | COX-1: 5.40 |
These findings suggest that compounds related to this compound could be explored for their potential as anti-inflammatory agents.
Case Studies
Several case studies have investigated the biological effects of pyrazole derivatives in preclinical settings. For instance:
- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines. The study found that certain compounds exhibited significant growth inhibition (IC50 values as low as 0.01 µM), indicating strong potential for therapeutic use against cancer .
- Evaluation of Anti-inflammatory Effects : Another study focused on assessing the anti-inflammatory activity of pyrazole derivatives in vivo, showing promising results in reducing inflammation in animal models .
Q & A
Basic Research Questions
Q. How can the synthesis of 4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde be optimized for higher yields?
- Methodological Answer : The Vilsmeier-Haack reaction is a common approach for introducing aldehyde groups into heterocyclic systems. For pyrazole derivatives, this involves reacting the precursor (e.g., 1-isobutyl-1H-pyrazole) with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C) to avoid side reactions. Post-reaction quenching with ice water and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) can improve yields . Optimizing stoichiometric ratios of DMF and POCl₃, as well as reaction time (typically 4–6 hours), is critical .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm substitution patterns using H NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and C NMR (carbonyl carbon at δ 190–200 ppm).
- IR Spectroscopy : Identify the aldehyde stretch (~1700 cm) and C-Br vibration (~550–650 cm) .
- X-ray Crystallography : Resolve crystal packing and confirm molecular geometry (e.g., dihedral angles between pyrazole and substituents) .
Q. How does the aldehyde group influence the compound’s reactivity in further derivatization?
- Methodological Answer : The aldehyde group serves as an electrophilic site for nucleophilic additions (e.g., condensation with hydrazines to form hydrazones or with amines for Schiff base synthesis). Reactivity can be modulated by steric effects from the isobutyl group. Use polar aprotic solvents (e.g., DCM, THF) and mild bases (e.g., triethylamine) to facilitate these reactions .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : After synthesis, use liquid-liquid extraction (ethyl acetate/water) to remove polar impurities. Further purification via flash chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) or recrystallization (ethanol/water) enhances purity. Monitor by TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
Advanced Research Questions
Q. How can mechanistic studies clarify the bromination selectivity at the pyrazole 4-position?
- Methodological Answer : Bromination selectivity is influenced by electronic effects (e.g., directing groups) and steric hindrance. Use DFT calculations to map electron density distributions on the pyrazole ring. Experimental validation via competitive bromination of analogs (e.g., comparing isobutyl vs. methyl substituents) can isolate steric/electronic contributions .
Q. How to resolve contradictions in reported spectroscopic data for similar pyrazole-carbaldehydes?
- Methodological Answer : Discrepancies in NMR shifts or IR stretches often arise from solvent effects or crystallographic packing. Compare data acquired under standardized conditions (e.g., DMSO-d for NMR, KBr pellets for IR). Cross-validate with single-crystal X-ray structures to confirm assignments .
Q. What strategies are effective for designing bioactive derivatives targeting kinase inhibition?
- Methodological Answer :
- Scaffold Modification : Replace the isobutyl group with bulkier substituents (e.g., aryl rings) to enhance binding pocket interactions.
- Functionalization : Convert the aldehyde to hydrazone or oxime derivatives to improve solubility and bioavailability.
- In Silico Screening : Dock derivatives into kinase active sites (e.g., EGFR or JAK2) using MOE or AutoDock to prioritize synthesis .
Q. How can computational modeling predict regioselectivity in cross-coupling reactions of this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For Suzuki-Miyaura coupling, model Pd-catalyzed reactions to predict whether bromine or the aldehyde group participates. Validate with experimental screening (e.g., varying catalysts like Pd(PPh) or ligands like XPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
